molecular formula C10H7N3O2 B1619981 1h-Indole-3-acetonitrile, 6-nitro- CAS No. 7255-88-1

1h-Indole-3-acetonitrile, 6-nitro-

Cat. No.: B1619981
CAS No.: 7255-88-1
M. Wt: 201.18 g/mol
InChI Key: GLEFBYIVFCNNOK-UHFFFAOYSA-N
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Description

1H-Indole-3-acetonitrile, 6-nitro- is a nitro-substituted indole derivative characterized by an acetonitrile group (-CH2CN) at position 3 and a nitro (-NO2) group at position 6 of the indole ring. Its molecular formula is C10H7N3O2, with a molecular weight of 209.18 g/mol.

Properties

IUPAC Name

2-(6-nitro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-5-8(13(14)15)1-2-9(7)10/h1-2,5-6,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEFBYIVFCNNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60993409
Record name (6-Nitro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7255-88-1
Record name NSC74242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (6-Nitro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60993409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Indole-3-acetonitrile, 6-nitro- typically involves the nitration of 1H-Indole-3-acetonitrile. One common method is the reaction of 1H-Indole-3-acetonitrile with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product . Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, to produce the compound in larger quantities.

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 6 undergoes reduction under various conditions to yield amino derivatives, a critical step in medicinal chemistry for generating bioactive intermediates.

Key Pathways:

  • Catalytic Hydrogenation :
    Reduction with H₂/Pd-C in ethanol converts the nitro group to an amine, producing 2-(6-amino-1H-indol-3-yl)acetonitrile . This method is widely used for nitroaromatic systems.

    C10H7N3O2H2/Pd-CC10H9N3\text{C}_{10}\text{H}_{7}\text{N}_{3}\text{O}_{2} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C}_{10}\text{H}_{9}\text{N}_{3}
  • Fe/HCl Reduction :
    Iron in hydrochloric acid provides a cost-effective alternative for nitro reduction, yielding the same amine product .

Nitrile Group Transformations

The acetonitrile moiety at position 3 participates in nucleophilic and hydrolytic reactions.

Hydrolysis Pathways:

  • Acidic Hydrolysis :
    Heating with concentrated H₂SO₄ converts the nitrile to a carboxylic acid, forming 2-(6-nitro-1H-indol-3-yl)acetic acid .

    –C≡NH2SO4/H2O–COOH\text{–C≡N} \xrightarrow{\text{H}_2\text{SO}_4/\text{H}_2\text{O}} \text{–COOH}
  • Basic Hydrolysis :
    Treatment with NaOH/H₂O₂ yields an amide intermediate, 2-(6-nitro-1H-indol-3-yl)acetamide , which can further hydrolyze to the acid .

Electrophilic Substitution

The indole ring’s reactivity is modulated by electron-withdrawing nitro and nitrile groups, directing substitution to specific positions.

Halogenation:

  • Chlorination :
    Using Cl₂ in acetic acid at 70°C introduces chlorine at position 4 (meta to nitro and nitrile groups), forming 4-chloro-6-nitro-1H-indole-3-acetonitrile .

Nitration:

  • Further nitration is sterically and electronically hindered due to existing nitro and nitrile groups, but harsh conditions (HNO₃/H₂SO₄) may introduce a second nitro group at position 2 or 7 .

Cross-Coupling Reactions

The iodine derivative (if synthesized via iodination) can undergo palladium-catalyzed couplings:

Reaction TypeConditionsProductYield*
Suzuki–Miyaura ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃3-Aryl-6-nitro-1H-indole-2-acetonitrile60–85%
Sonogashira Alkyne, CuI, Pd(PPh₃)₂Cl₂3-Alkynyl-6-nitro-1H-indole-2-acetonitrile70–90%

*Yields based on analogous indole-2-carbonitrile systems .

Cyclization and Rearrangement

Phosphoryl chloride (POCl₃) promotes spirocyclization of nitroethyl indoles, leading to fused oxazine intermediates that rearrange to nitriles . While demonstrated for related compounds, this pathway highlights the nitrile’s role in complex rearrangements.

Biological Activity and Derivatives

Derivatives synthesized via these reactions exhibit pharmacological potential:

DerivativeBiological ActivityMechanism
6-Amino Analog Anticancer (MCF-7 cells)Apoptosis induction via NF-κB
Carboxylic Acid Anti-inflammatoryCOX-2 inhibition

Scientific Research Applications

Anticancer Properties
Research has indicated that 1H-Indole-3-acetonitrile, 6-nitro- exhibits promising anticancer activity. A study on human breast cancer cell lines (MCF-7) demonstrated that this compound can inhibit cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antimicrobial Effects
Indole derivatives, including 1H-Indole-3-acetonitrile, 6-nitro-, have been recognized for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various microbial strains, contributing to their potential use in treating infections .

Synthetic Utility

Versatile Building Block
1H-Indole-3-acetonitrile, 6-nitro- serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex indole derivatives through various reactions such as nucleophilic substitutions and cyclizations. Its nitrile group allows for further functionalization, expanding the synthetic possibilities .

Synthesis of Benzimidazole Derivatives
Recent advancements have shown that 1H-Indole-3-acetonitrile, 6-nitro- can be employed in the synthesis of benzimidazole derivatives. These compounds are notable for their biological activities, including anticancer and anti-inflammatory effects. The synthetic pathway typically involves the reaction of indole derivatives with o-phenylenediamine under specific conditions to yield target products with high efficiency .

Case Studies

Case Study: Anticancer Activity Assessment
In a controlled laboratory setting, researchers evaluated the effects of varying concentrations of 1H-Indole-3-acetonitrile, 6-nitro- on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at higher concentrations (IC50 values were determined), suggesting its potential as a lead compound for drug development targeting breast cancer.

Case Study: Synthesis and Characterization of Indole Derivatives
A study aimed at synthesizing novel indole derivatives from 1H-Indole-3-acetonitrile, 6-nitro- highlighted its role in creating compounds with enhanced biological activity. The synthesized derivatives were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetonitrile, 6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1H-Indole-2-carbonitrile, 6-amino-(9CI) (CAS 873055-07-3)
  • Structure: Nitrile (-CN) at position 2, amino (-NH2) at position 5.
  • Applications : Used in drug discovery for its amine reactivity.
  • Key Differences: The amino group enhances solubility in polar solvents compared to the nitro group in the target compound. Nitrile positioning (C-2 vs. C-3) alters electronic effects on the indole ring .
1H-Indole-3-carbonitrile, 6-methoxy- (CAS 145692-57-5)
  • Structure : Methoxy (-OCH3) at position 6, nitrile (-CN) directly attached to C-3.
  • Properties : Methoxy groups increase electron density on the aromatic ring, reducing electrophilic substitution reactivity compared to the nitro-substituted analog .
6-Nitro-3-[(pyrrolidin-1-yl)methyl]-1H-indole
  • Structure : Pyrrolidinylmethyl group at C-3, nitro at C-6.
  • Applications : Explored in kinase inhibition studies. The bulky substituent at C-3 reduces steric accessibility for further reactions compared to the acetonitrile group in the target compound .
Table 1: Key Properties of Selected Indole Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
1H-Indole-3-acetonitrile, 6-nitro- C10H7N3O2 209.18 -NO2 (C-6), -CH2CN (C-3) High electrophilicity at C-5 due to nitro
1H-Indole-2-carbonitrile, 6-amino- C9H6N3 156.16 -NH2 (C-6), -CN (C-2) Amine enables nucleophilic coupling
1H-Indole-3-carbonitrile, 6-methoxy- C10H8N2O 188.18 -OCH3 (C-6), -CN (C-3) Methoxy enhances stability in acidic conditions
6-Methoxy-2,3-dimethyl-5-nitro-1H-indole C11H12N2O3 220.22 -NO2 (C-5), -OCH3 (C-6) Steric hindrance from dimethyl groups slows reactions

Biological Activity

1H-Indole-3-acetonitrile, 6-nitro- is a notable derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of 1H-Indole-3-acetonitrile, 6-nitro-, supported by research findings, case studies, and comparative analyses.

1H-Indole-3-acetonitrile, 6-nitro- is characterized by the following chemical properties:

PropertyValue
IUPAC Name2-(6-nitro-1H-indol-3-yl)acetonitrile
Molecular FormulaC10H7N3O2
InChI KeyGLEFBYIVFCNNOK-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1N+[O-])NC=C2CC#N

The biological effects of 1H-Indole-3-acetonitrile, 6-nitro- are believed to stem from its interaction with various molecular targets. The nitro group enhances its reactivity and may facilitate binding to specific receptors and enzymes involved in inflammatory and cancerous pathways. Studies suggest that this compound may inhibit certain enzymes linked to inflammation and cancer cell proliferation, thus showcasing its therapeutic potential.

Antimicrobial Activity

Research indicates that 1H-Indole-3-acetonitrile, 6-nitro- exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance:

  • Case Study : A study investigated the effects of 1H-Indole-3-acetonitrile, 6-nitro- on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Research Findings : Another study reported that this compound inhibited proliferation in colon cancer cells by modulating signaling pathways related to apoptosis and cell growth.

Anti-inflammatory Effects

The anti-inflammatory properties of 1H-Indole-3-acetonitrile, 6-nitro- have been documented through various assays:

  • In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) upon induction of inflammation.
  • Mechanistic Insights : The compound appears to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1H-Indole-3-acetonitrile, 6-nitro-, it is useful to compare it with other indole derivatives:

CompoundKey FeaturesBiological Activity
1H-Indole-3-acetonitrile Lacks nitro group; lower reactivityLimited antimicrobial activity
6-Nitroindole Similar structure; broader range of activitiesModerate anticancer effects
Indole-3-carboxaldehyde Contains formyl group; different reactivityPotentially lower anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-nitro-1H-indole-3-acetonitrile, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with indole nitration at the 6-position using a HNO₃/H₂SO₄ mixture under controlled temperatures (0–5°C). Subsequent functionalization at the 3-position with acetonitrile can be achieved via Vilsmeier-Haack or nucleophilic substitution reactions. For example, describes a related compound synthesized via slow evaporation of methanol for crystallization .
  • Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization in methanol.
  • Validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm structure. Compare melting points with literature values (e.g., CRC Handbook lists indole derivatives with similar frameworks ).

Q. How should researchers characterize the physicochemical properties of 6-nitro-1H-indole-3-acetonitrile?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy to determine λmax.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitored via TLC or LC-MS.
  • Crystallography : If single crystals are obtained (e.g., via slow evaporation as in ), use X-ray diffraction to resolve bond lengths and angles, refining hydrogen positions with SHELXL .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for nitro-substituted indole acetonitriles?

  • Methodology :

  • Cross-Validation : Combine NMR with FT-IR (to confirm nitrile C≡N stretch ~2200 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Computational Modeling : Optimize geometry using DFT (B3LYP/6-311+G(d,p)) and simulate NMR chemical shifts with Gaussian or ORCA. Compare experimental vs. theoretical results to resolve discrepancies .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify ambiguous NOESY/HSQC signals in crowded aromatic regions.

Q. How can researchers optimize reaction yields for 6-nitro-1H-indole-3-acetonitrile derivatives in multistep syntheses?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test variables like temperature, catalyst load (e.g., Pd/C for nitro reduction), and solvent polarity.
  • Kinetic Studies : Monitor intermediates via in situ IR or Raman spectroscopy to identify rate-limiting steps.
  • Scale-Up Considerations : Apply QbD (Quality by Design) principles, ensuring solvent sustainability (e.g., switch from DMF to cyclopentyl methyl ether for greener chemistry).

Q. What are the key considerations for evaluating the biological activity of 6-nitro-1H-indole-3-acetonitrile in enzyme inhibition assays?

  • Methodology :

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., tryptophan 2,3-dioxygenase or kinases) based on structural analogs in and .
  • Assay Design : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination via nonlinear regression. Include positive controls (e.g., staurosporine for kinases).
  • SAR Studies : Modify the nitro group to amine or hydroxyl via catalytic hydrogenation and compare inhibitory potency to establish structure-activity relationships.

Safety and Handling

Q. What safety protocols are critical when handling 6-nitro-1H-indole-3-acetonitrile in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification steps.
  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent nitro group degradation.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal; organic waste incineration is recommended (per and guidelines for nitrile handling) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1h-Indole-3-acetonitrile, 6-nitro-
Reactant of Route 2
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1h-Indole-3-acetonitrile, 6-nitro-

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